molecular formula C15H24 B1235514 1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene

1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene

Cat. No. B1235514
M. Wt: 204.35 g/mol
InChI Key: ULWLVRZSZQKPOE-HONFXZPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1R, 3Z, 9S-2, 6, 10, 10 Tetramethylbicyclo[7. 2. 0]undeca-2, 6-diene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 1R, 3Z, 9S-2, 6, 10, 10 Tetramethylbicyclo[7. 2. 0]undeca-2, 6-diene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1R, 3Z, 9S-2, 6, 10, 10 Tetramethylbicyclo[7. 2. 0]undeca-2, 6-diene has been primarily detected in saliva.
1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene is a hydrocarbon.

Scientific Research Applications

Chemical Synthesis and Characterization

1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene has been explored in various chemical syntheses and characterizations. For instance, its derivatives were involved in a study where treatment with Diethyl Ether–Boron Trifluoride led to the production of novel transannular cyclized compounds (Hayano & Shirahama, 1996). Similar compounds were also synthesized through reactions involving humulene 2,3-epoxide (Hayano & Shirahama, 1995).

Advanced Material Development

Studies in material science have also utilized compounds related to 1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene. For example, research focused on synthesizing and characterizing tetramethylene-syn-sesterbicyclo[2.2.2]octene, which is structurally related, from derivatives of this compound (Lin, Chen, & Chou, 2003).

Polymer Synthesis

In the field of polymer science, the acyclic diene metathesis (ADMET) polymerization of compounds structurally similar to 1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene has been reported. This includes the synthesis of high-molecular-weight polymers with minimal ruthenium contamination, demonstrating the compound's relevance in advanced polymer chemistry (Zhao et al., 2015).

Organic Chemistry and Structural Analysis

In organic chemistry, the compound's derivatives have been involved in various synthetic pathways and structural analyses. Studies include synthesizing bicyclo[5.4.0]undecane systems and exploring their structural properties (Batson et al., 2004). Additionally, reactions such as the Diels-Alder reaction have been employed to create novel polycyclic compounds derived from similar structures (Zukerman-Schpector et al., 2001).

properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(2Z,6Z)-2,6,10,10-tetramethylbicyclo[7.2.0]undeca-2,6-diene

InChI

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h7-8,13-14H,5-6,9-10H2,1-4H3/b11-8-,12-7-

InChI Key

ULWLVRZSZQKPOE-HONFXZPPSA-N

Isomeric SMILES

C/C/1=C/CC2C(CC2(C)C)/C(=C\CC1)/C

SMILES

CC1=CCC2C(CC2(C)C)C(=CCC1)C

Canonical SMILES

CC1=CCC2C(CC2(C)C)C(=CCC1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene
Reactant of Route 2
1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene
Reactant of Route 3
1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene
Reactant of Route 4
1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene
Reactant of Route 5
1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene
Reactant of Route 6
1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene

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